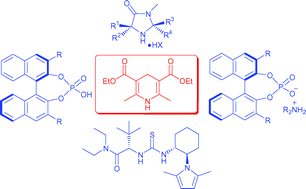Asymmetric organocatalytic reductions mediated by dihydropyridines†
Organic & Biomolecular Chemistry Pub Date: 2007-09-11 DOI: 10.1039/B711499K
Abstract
Catalytic asymmetric reduction reactions have long been the preserve of the transition metal catalyst. Inspired by the myriad efficient enzyme-catalysed reduction reactions routine in biological systems, chemists have recently begun to design chiral metal-free organocatalysts that employ synthetic dihydropyridine NADH analogues as the

Recommended Literature
- [1] Employing the plasmonic effect of the Ag–graphene composite for enhancing light harvesting and photoluminescence quenching efficiency of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene-vinylene]†
- [2] Analyzing angiogenesis on a chip using deep learning-based image processing†
- [3] A highly active and durable Co–N–C electrocatalyst synthesized using exfoliated graphitic carbon nitride nanosheets†
- [4] Big-data and machine learning to revamp computational toxicology and its use in risk assessment
- [5] The ‘Horwitz ratio’—a study of the ratio between reproducibility and repeatability precisions in the analysis of foodstuffs
- [6] Azide and trans-cyclooctene dUTPs: incorporation into DNA probes and fluorescent click-labelling†
- [7] A novel alternating least-squares method based on fixed region scanning evolving factor analysis (FRSEFA) and its application in process monitoring
- [8] Sequential two-step multienzyme synthesis of tumor-associated sialyl T-antigens and derivatives†
- [9] Formation mechanism of a crystalline Ag50Pd50 solid solution by impact ball–materials interaction
- [10] A biophotonic device based on a conjugated polymer and a macrophage-laden hydrogel for triggering immunotherapy†










